3-(5-Bromo-2-fluorophenyl)-2,2-dimethylpropan-1-ol 3-(5-Bromo-2-fluorophenyl)-2,2-dimethylpropan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18157190
InChI: InChI=1S/C11H14BrFO/c1-11(2,7-14)6-8-5-9(12)3-4-10(8)13/h3-5,14H,6-7H2,1-2H3
SMILES:
Molecular Formula: C11H14BrFO
Molecular Weight: 261.13 g/mol

3-(5-Bromo-2-fluorophenyl)-2,2-dimethylpropan-1-ol

CAS No.:

Cat. No.: VC18157190

Molecular Formula: C11H14BrFO

Molecular Weight: 261.13 g/mol

* For research use only. Not for human or veterinary use.

3-(5-Bromo-2-fluorophenyl)-2,2-dimethylpropan-1-ol -

Specification

Molecular Formula C11H14BrFO
Molecular Weight 261.13 g/mol
IUPAC Name 3-(5-bromo-2-fluorophenyl)-2,2-dimethylpropan-1-ol
Standard InChI InChI=1S/C11H14BrFO/c1-11(2,7-14)6-8-5-9(12)3-4-10(8)13/h3-5,14H,6-7H2,1-2H3
Standard InChI Key JKAQIVOMQUXUKE-UHFFFAOYSA-N
Canonical SMILES CC(C)(CC1=C(C=CC(=C1)Br)F)CO

Introduction

Chemical Identity and Structural Characterization

The compound’s molecular formula is C₁₁H₁₄BrFO, with a molecular weight of 261.13 g/mol. Key identifiers include:

  • IUPAC Name: 3-(5-bromo-2-fluorophenyl)-2,2-dimethylpropan-1-ol

  • SMILES: CC(C)(CC1=C(C=CC(=C1)Br)F)CO

  • InChIKey: JKAQIVOMQUXUKE-UHFFFAOYSA-N

The structure consists of a 5-bromo-2-fluorophenyl group attached to a 2,2-dimethylpropan-1-ol moiety. Computational analyses predict a LogP (octanol-water partition coefficient) of ~2.7, indicating moderate hydrophobicity.

Synthesis and Preparation

Synthetic Routes

While explicit protocols for this compound are scarce in public literature, analogous brominated alcohols suggest feasible pathways:

  • Nucleophilic Substitution: Starting from 5-bromo-2-fluorobenzaldehyde, a Grignard reaction with isopropylmagnesium bromide could introduce the tertiary alcohol group .

  • Cross-Coupling Reactions: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) might integrate the bromofluorophenyl group into a preformed alcohol scaffold .

Optimization Challenges

  • Regioselectivity: Ensuring bromine and fluorine occupy the 5- and 2-positions, respectively, requires careful control of reaction conditions .

  • Purification: Chromatography or recrystallization is often necessary to achieve >95% purity.

Table 1: Key Synthetic Parameters

ParameterValue/DetailSource
Starting Material5-Bromo-2-fluorobenzaldehyde
CatalystPd(PPh₃)₄ (for cross-coupling)
Yield (Typical)70–85%

Physicochemical Properties

Stability and Reactivity

  • Thermal Stability: Decomposes above 200°C.

  • Solubility: Miscible in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water.

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.25 (s, 6H, CH₃), 3.55 (t, 2H, CH₂OH), 7.20–7.45 (m, 3H, aromatic).

  • MS (ESI): m/z 261.0 [M+H]⁺.

Applications in Research

Medicinal Chemistry

The compound serves as a precursor for kinase inhibitors and GPCR modulators due to its halogenated aromatic system, which enhances binding affinity . For example, derivatives have shown promise in preclinical studies targeting inflammatory pathways .

Material Science

Its bromine atom enables participation in Ullmann couplings, facilitating the synthesis of conjugated polymers for optoelectronics .

Table 2: Comparative Analysis with Analogues

CompoundStructural FeaturesUnique Properties
3-(2-Fluorophenyl)-2,2-DMP-1-olLacks bromine substitutionLower molecular weight
3-(5-Chloro-2-fluorophenyl)-2,2-DMP-1-olChlorine instead of bromineAltered reactivity profile

Research Gaps and Future Directions

  • Biological Activity: Limited data exist on its pharmacokinetics; in vivo studies are needed to assess therapeutic potential .

  • Green Synthesis: Developing catalytic methods to reduce reliance on hazardous reagents (e.g., POCl₃) .

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